molecular formula C16H14N2O4 B11046860 methyl 2-(6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-yl)-2-oxoacetate

methyl 2-(6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-yl)-2-oxoacetate

Cat. No.: B11046860
M. Wt: 298.29 g/mol
InChI Key: OMDILVWFACCYQK-UHFFFAOYSA-N
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Description

Methyl 2-(6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-yl)-2-oxoacetate is a complex organic compound with a molecular formula of C17H15N3O4 This compound is known for its unique structure, which includes a pyran ring, an amino group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with malononitrile and ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of functional groups such as the amino and cyano groups allows it to participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-yl)-2-oxoacetate stands out due to its specific combination of functional groups and its unique pyran ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

methyl 2-(6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-yl)-2-oxoacetate

InChI

InChI=1S/C16H14N2O4/c1-9-12(14(19)16(20)21-2)13(10-6-4-3-5-7-10)11(8-17)15(18)22-9/h3-7,13H,18H2,1-2H3

InChI Key

OMDILVWFACCYQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)C(=O)OC

Origin of Product

United States

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